2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid

Medicinal Chemistry Parallel Synthesis Building Block Utility

2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid (CAS 1443290-31-0; IUPAC: 2-[2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid) is a heterocyclic building block comprising a central thiazole core substituted with a morpholine ring at the 2-position, an unsubstituted phenyl ring at the 4-position, and a free carboxylic acid side chain at the 5-position. This compound belongs to the broader class of 4-phenylthiazol-5-ylacetic acids, a scaffold that has been validated as a pharmacophoric core for chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists and, upon acrylamide derivatization, as a non-sulfonamide carbonic anhydrase (CA) inhibitory chemotype.

Molecular Formula C15H16N2O3S
Molecular Weight 304.4 g/mol
Cat. No. B11801144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid
Molecular FormulaC15H16N2O3S
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=C(S2)CC(=O)O)C3=CC=CC=C3
InChIInChI=1S/C15H16N2O3S/c18-13(19)10-12-14(11-4-2-1-3-5-11)16-15(21-12)17-6-8-20-9-7-17/h1-5H,6-10H2,(H,18,19)
InChIKeyNLOCLMABXCJDFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid (CAS 1443290-31-0): Chemical Identity, Scaffold Class, and Procurement Baseline


2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid (CAS 1443290-31-0; IUPAC: 2-[2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid) is a heterocyclic building block comprising a central thiazole core substituted with a morpholine ring at the 2-position, an unsubstituted phenyl ring at the 4-position, and a free carboxylic acid side chain at the 5-position . This compound belongs to the broader class of 4-phenylthiazol-5-ylacetic acids, a scaffold that has been validated as a pharmacophoric core for chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists [1] and, upon acrylamide derivatization, as a non-sulfonamide carbonic anhydrase (CA) inhibitory chemotype [2]. The compound is commercially available from specialty chemical suppliers—primarily Fluorochem and CymitQuimica—though its market availability is intermittent and may be listed as discontinued by certain vendors .

Why 2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid Cannot Be Replaced by Generic Thiazole Analogs


The 2-(2-morpholino-4-phenylthiazol-5-yl)acetic acid scaffold embodies three interdependent structural features—morpholino at C2, phenyl at C4, and acetic acid at C5—each of which governs orthogonal properties essential to its utility. SAR studies on 4-phenylthiazol-5-ylacetic acid CRTH2 antagonists demonstrate that both the nature of the 2-position substituent and the presence of the 5-acetic acid moiety are critical determinants of target binding: removal or modification of the 5-acetic acid group abolishes CRTH2 antagonistic activity [1], while substitution at the 4-phenyl ring modulates potency and selectivity [2]. In the carbonic anhydrase inhibitor series built from this scaffold, the morpholino oxygen engages in hydrogen bonding with Thr199 within the CA active site, and the acrylamide extension off the 5-acetic acid position dictates isoform selectivity (hCA II, IX, XII over hCA I, Ki >100 μM) [3]. Consequently, interchange with analogs lacking the morpholine (e.g., 2-benzhydryl-thiazole acetic acids), lacking the 5-acetic acid (e.g., VPC-14228 / 4-(4-phenyl-1,3-thiazol-2-yl)morpholine), or bearing ester-protected carboxyl groups (e.g., the methyl ester CAS 685107-42-0) results in fundamentally different synthetic tractability and biological target engagement profiles.

Quantitative Differentiation Evidence for 2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid vs. Its Closest Analogs


Free Carboxylic Acid vs. Methyl Ester Analog: One-Step Synthetic Advantage for Amide Conjugation Chemistry

2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid (CAS 1443290-31-0, MW 304.4 g/mol, free acid) differs from its direct methyl ester analog Methyl 2-(2-morpholino-4-phenyl-1,3-thiazol-5-yl)acetate (CAS 685107-42-0, MW 318.39 g/mol, ester) by presenting a carboxylic acid functionality ready for direct amide coupling . The free acid form eliminates the saponification or deprotection step required when using the methyl ester, reducing the synthetic sequence by one step and avoiding potential epimerization or side reactions under basic hydrolysis conditions. This is particularly consequential for library synthesis: the Swain et al. (2019) carbonic anhydrase inhibitor study constructed 19 acrylamide derivatives (8a–s) from this scaffold via direct HATU/DIPEA-mediated coupling of the free acid with substituted cinnamic acids, achieving sub-micromolar Ki values without intermediate ester cleavage [1]. The ester analog requires prior conversion to the acid, adding reagent cost, purification burden, and yield loss to any derivatization workflow.

Medicinal Chemistry Parallel Synthesis Building Block Utility

Non-Sulfonamide Carbonic Anhydrase Inhibitor Scaffold vs. Classical Sulfonamide Inhibitor Acetazolamide: Isoform Selectivity Profile

The 2-morpholino-4-phenylthiazol-5-yl scaffold, when elaborated to acrylamide derivatives, produces a non-sulfonamide class of carbonic anhydrase inhibitors with a selectivity window distinct from the classical sulfonamide acetazolamide (AAZ). In the Swain et al. (2019) study, acrylamide derivatives built from 2-(2-morpholino-4-phenylthiazol-5-yl)acetic acid demonstrated: hCA II inhibition Ki = 9.3–77.7 μM; hCA IX Ki = 54.7–96.7 μM; hCA XII Ki = 4.6–8.8 μM; and complete inactivity against hCA I (Ki >100 μM) [1]. In contrast, acetazolamide is a pan-inhibitor with Ki values of approximately 250 nM (hCA I), 12 nM (hCA II), 25 nM (hCA IX), and 5.7 nM (hCA XII), showing no isoform discrimination between hCA I and hCA II [2]. The morpholino-thiazole-derived inhibitors therefore provide an hCA I-sparing profile (selectivity ratio hCA I/hCA II: >10 to >1000-fold for the most potent compounds), which is mechanistically relevant because hCA I inhibition is associated with off-target sulfonamide-related side effects [3]. This chemotype-specific selectivity arises from the morpholine oxygen hydrogen bonding with Thr199 and the non-zinc-binding mechanism, distinguishing it fundamentally from sulfonamide-based inhibitors that coordinate the catalytic zinc ion.

Carbonic Anhydrase Inhibition Isoform Selectivity Non-Sulfonamide Chemotype

5-Acetic Acid Moiety as Gatekeeper of Biological Target Engagement vs. Non-Acidic Morpholinothiazole VPC-14228

The presence of the 5-acetic acid substituent on the thiazole ring fundamentally redirects biological target engagement compared to the non-acidic morpholinothiazole VPC-14228 (CAS 19983-28-9; 4-(4-phenyl-1,3-thiazol-2-yl)morpholine). VPC-14228 is a potent androgen receptor DNA-binding domain (AR-DBD) inhibitor that blocks AR transcriptional activity by interfering with AR–androgen response element interactions . In contrast, 4-phenylthiazol-5-ylacetic acids—the compound class to which 2-(2-morpholino-4-phenylthiazol-5-yl)acetic acid belongs—function as CRTH2 antagonists: the most potent analog from the Rist et al. (2010) series achieved a CRTH2 binding affinity of 3.7 nM and functional antagonism of 12 nM (cAMP assay) with selectivity over the DP1 receptor (27 μM in cAMP) [1]. The 5-acetic acid group is critical to this activity; SAR from the Rist series shows that esterification or replacement of the carboxylic acid diminishes CRTH2 binding, while the corresponding non-acidic thiazoles (lacking the 5-acetic acid) show no CRTH2 engagement. Thus, the same core morpholinothiazole scaffold, depending solely on the presence or absence of the 5-acetic acid, is redirected from nuclear receptor inhibition (VPC-14228) to G protein-coupled receptor antagonism (CRTH2).

Target Engagement Specificity CRTH2 Antagonism Androgen Receptor Inhibition

Unsubstituted 4-Phenyl Ring as Baseline Pharmacophoric Probe vs. Para-Substituted Phenyl Analogs

2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid carries an unsubstituted phenyl ring at the 4-position, distinguishing it from commercially available analogs bearing para-substituted phenyl groups: 2-(4-(4-fluorophenyl)-2-morpholinothiazol-5-yl)acetic acid, 2-(4-(4-ethylphenyl)-2-morpholinothiazol-5-yl)acetic acid, and 2-(4-mesityl-2-morpholinothiazol-5-yl)acetic acid . The unsubstituted phenyl provides a sterically and electronically neutral baseline for SAR exploration. In the CRTH2 antagonist series, para-substitution on the 4-phenyl ring with a phenoxy group (combined with 2-(4-chloro-benzyl) substitution) produced the most potent analog (Ki 3.7 nM), while electron-donating and electron-withdrawing groups at the para position modulated potency across a 10- to 100-fold range [1]. The unsubstituted phenyl compound thus serves as the reference point against which the contribution of any para-substituent can be quantitatively assessed—a role that the pre-substituted analogs cannot fulfill because they already embed a specific electronic/steric bias. For medicinal chemistry campaigns employing parallel synthesis or fragment growth strategies, the unsubstituted phenyl scaffold offers maximum vector diversity: it can be directly elaborated via electrophilic aromatic substitution, cross-coupling, or CH activation chemistry that would be precluded or misdirected in para-substituted analogs.

Structure-Activity Relationships Lead Optimization Fragment-Based Design

Morpholino-Thiazole Scaffold Validated as Kinase Inhibitor Core: PI3 Kinase Selectivity vs. General Thiazole Kinase Inhibitors

US Patent 8,168,634 (UCB Pharma S.A., granted 2012) discloses a series of thiazole derivatives substituted at the 2-position by a substituted morpholin-4-yl moiety as selective inhibitors of PI3 kinase enzymes, explicitly listing compounds within the 2-morpholino-4-aryl-thiazole substructure [1]. The morpholine oxygen and the thiazole nitrogen provide a bidentate hydrogen-bonding motif that engages the hinge region of the PI3 kinase ATP-binding site, a binding mode distinct from classical thiazole kinase inhibitors (e.g., dasatinib-type thiazoles) that rely on 2-aminothiazole motifs [2]. While the patent does not report isolated Ki data for the specific 5-acetic acid derivative, the morpholino-4-phenylthiazole core is explicitly claimed as the kinase-inhibitory pharmacophore, and the 5-acetic acid position is designated as a diversification point for modulating pharmacokinetic properties without abolishing kinase engagement [1]. This contrasts with 2-aminothiazole kinase inhibitors, where substitution at the 5-position is sterically constrained and generally limited to small alkyl groups. The 5-acetic acid chain thus provides a synthetically accessible vector for appending solubility-enhancing groups, fluorescent tags, or biotin linkers while preserving the kinase-binding morpholino-thiazole core—a capability not available with conventional 2-aminothiazole or 2-methylthiazole kinase inhibitor scaffolds.

Kinase Inhibition PI3 Kinase Patent-Established Selectivity

Procurement-Driven Application Scenarios for 2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid


Medicinal Chemistry: Parallel Synthesis of Non-Sulfonamide Carbonic Anhydrase Inhibitor Libraries

Research groups pursuing isoform-selective carbonic anhydrase inhibitors—particularly those targeting tumor-associated hCA IX and XII while sparing hCA I—can procure the free acid form of 2-(2-morpholino-4-phenylthiazol-5-yl)acetic acid and directly couple it to diverse amine-containing capping groups (cinnamic acids, heteroaryl carboxylic acids) via single-step HATU-mediated amidation. This workflow, as demonstrated by Swain et al. (2019), produces compounds with Ki values as low as 4.6 μM against hCA XII and complete hCA I inactivity (Ki >100 μM), establishing a selectivity window unattainable with sulfonamide-based chemotypes [1]. The free carboxylic acid eliminates the ester hydrolysis step that would be required if the methyl ester analog (CAS 685107-42-0) were procured instead, saving approximately 4–8 hours of reaction and purification time per synthetic batch.

Chemical Biology: Development of Bifunctional CRTH2 Receptor Probes via 5-Acetic Acid Conjugation

Investigators studying CRTH2 (DP2) receptor pharmacology can utilize the 5-acetic acid functionality to conjugate fluorescent reporters, photoaffinity labels, or biotin tags directly to the 4-phenylthiazole CRTH2 pharmacophore. The Rist et al. (2010) SAR series established that 4-phenylthiazol-5-ylacetic acids achieve nanomolar CRTH2 binding affinity (class best: Ki 3.7 nM) with functional antagonism in the low nanomolar range (12 nM in cAMP) and selectivity over the DP1 receptor (>2000-fold) [2]. The morpholino substituent at the 2-position offers an additional diversification point for tuning physicochemical properties without disrupting the acetic acid conjugation handle. This dual-vector capability is absent in non-acidic morpholinothiazoles such as VPC-14228, which instead target the androgen receptor.

Fragment-Based Drug Discovery: Unbiased 4-Phenyl SAR Baseline for Lead Optimization

Fragment-based and structure-guided lead optimization campaigns can employ 2-(2-morpholino-4-phenylthiazol-5-yl)acetic acid as a core scaffold from which systematic SAR can be developed by introducing substituents onto the unsubstituted 4-phenyl ring . Unlike pre-substituted analogs (4-fluorophenyl, 4-ethylphenyl, or mesityl derivatives), the unsubstituted phenyl ring provides a sterically and electronically neutral starting point with a Hammett σₚ of 0.00, allowing the independent assessment of steric, electronic, and lipophilic contributions of any subsequently introduced substituent. This enables rigorous Free-Wilson or Hansch-type quantitative SAR analysis that would be confounded by the built-in bias of pre-substituted analogs.

Kinase Probe Development: PI3 Kinase Chemical Tool Conjugation via 5-Acetic Acid Handle

The 2-morpholino-4-phenylthiazole core is patent-validated as a PI3 kinase-selective inhibitory scaffold (US 8,168,634) [3]. The 5-acetic acid position, designated in the patent as a diversification point, permits the attachment of solubility tags (PEG chains), fluorescent probes (BODIPY, dansyl), or affinity handles (biotin, desthiobiotin) while maintaining the morpholino-thiazole hinge-binding motif essential for kinase engagement. This contrasts with 2-aminothiazole kinase inhibitor scaffolds, where the 5-position offers limited synthetic accessibility for bulky conjugates. The resulting bifunctional molecules serve as chemical tools for cellular target engagement studies (CETSA, NanoBRET) and chemoproteomics experiments requiring immobilization on streptavidin matrices.

Quote Request

Request a Quote for 2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.